molecular formula C14H17N3O3S B2700941 N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide CAS No. 890607-14-4

N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2700941
CAS No.: 890607-14-4
M. Wt: 307.37
InChI Key: ASHHLGQCJBGZNJ-UHFFFAOYSA-N
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Description

N-(4-((3,4,5-Trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide is a synthetic chemical reagent featuring a hybrid pharmacophore of significant interest in modern medicinal chemistry and drug discovery. Its structure incorporates a 3,4,5-trimethylpyrazole ring linked via a sulfonamide group to an acetamide-substituted phenyl ring. This unique architecture makes it a valuable intermediate for researchers, particularly in the design and synthesis of novel bioactive molecules. The core structural motifs present in this compound—the pyrazole and the sulfonamide—are independently recognized for their broad and versatile biological activities . Pyrazole-based scaffolds are privileged structures in drug discovery, well-documented for their anti-inflammatory, anticancer, and antimicrobial properties . The sulfonamide functional group is a classic pharmacophore found in numerous therapeutic agents, including antibiotics, carbonic anhydrase inhibitors, and anticancer drugs . The strategic combination of these two motifs into a single hybrid molecule, as seen in this reagent, is a common strategy in pharmaceutical research to probe new biological space or enhance efficacy . This compound is specifically designed for use in research and development applications. It serves as a key building block for constructing more complex molecules and is useful for investigating structure-activity relationships (SAR), particularly around the pyrazole-sulfonamide core. Researchers can employ it in the synthesis of compound libraries aimed at screening for new therapeutic agents. Its potential mechanisms of action in resulting bioactive compounds are diverse and may include enzyme inhibition, such as the inhibition of cytochrome P450 enzymes or carbonic anhydrase isozymes, a known target for sulfonamide-containing drugs . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[4-(3,4,5-trimethylpyrazol-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9-10(2)16-17(11(9)3)21(19,20)14-7-5-13(6-8-14)15-12(4)18/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHHLGQCJBGZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide, commonly referred to as TPSA, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and recent research findings related to this compound.

Chemical Structure and Properties

The molecular formula of TPSA is C14H17N3O3SC_{14}H_{17}N_{3}O_{3}S with a molecular weight of 307.37 g/mol. The compound features a pyrazole moiety linked to a sulfonyl group and an acetamide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H17N3O3S
Molecular Weight307.37 g/mol
IUPAC NameN-[4-(3,4,5-trimethylpyrazol-1-yl)sulfonylphenyl]acetamide
PurityTypically 95%

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to TPSA have shown inhibitory effects against various cancer cell lines. Specifically, some derivatives have demonstrated IC50 values in the micromolar range against BRAF(V600E) mutant cells, which are crucial targets in melanoma therapy .

Case Study:
In a study by Xia et al., a series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against A549 lung cancer cells. One derivative exhibited an IC50 of 49.85 µM, indicating potent antitumor activity .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. TPSA and its analogs have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests that TPSA may serve as a potential therapeutic agent for inflammatory diseases .

Research Findings:
In vitro assays demonstrated that certain pyrazole derivatives can significantly reduce LPS-induced inflammation in macrophages, supporting their potential use in treating inflammatory conditions .

Antibacterial Activity

The antibacterial efficacy of pyrazole derivatives has been widely documented. Studies have indicated that compounds similar to TPSA can disrupt bacterial cell membranes, leading to cell lysis. For example, one derivative was reported to exhibit significant activity against several strains of pathogenic bacteria .

Structure-Activity Relationship (SAR)

The biological activity of TPSA can be attributed to its structural components:

  • Pyrazole Ring: Essential for interaction with biological targets.
  • Sulfonyl Group: Enhances solubility and bioavailability.
  • Acetamide Functionality: May contribute to binding affinity with target proteins.

Understanding these relationships is crucial for designing more effective analogs with improved pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole or Pyrimidine Cores

(a) N4-Acetylsulfamethazine (N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide)
  • Structure : Replaces the 3,4,5-trimethylpyrazole group with a 4,6-dimethylpyrimidine ring.
  • Key Data : Elemental analysis (C, H, N percentages) aligns closely with theoretical values (C: 46.87% vs. 47.08% found; H: 4.72% vs. 4.84%; N: 10.93% vs. 10.78%) .
(b) N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37)
  • Structure : Features a piperazine ring instead of the pyrazole group.
  • Activity: Demonstrates anti-hypernociceptive activity in inflammatory pain models, outperforming standard analgesics like paracetamol in preclinical studies .
(c) N-{4-[(4-{[6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)sulfamoyl]phenyl}acetamide
  • Structure: Extends the pyrazole-containing scaffold with a pyridazinyl-amino-phenylsulfamoyl group.
  • Molecular Mass: Higher complexity (monoisotopic mass: 491.1739 Da) compared to the target compound, likely influencing pharmacokinetic properties like solubility and membrane permeability .

Pharmacological Activity Comparison

Compound Name Core Structure Key Pharmacological Activity Reference
N-(4-((3,4,5-Trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide Pyrazole-sulfonamide Not explicitly reported N/A
N4-Acetylsulfamethazine Pyrimidine-sulfonamide Antimicrobial (inferred from class)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide Piperazine-sulfonamide Analgesic, anti-hypernociceptive
Compound 167 (Atropisomeric derivative) Indazole-pyrazole hybrid Synthetic focus (no activity data)

Research Implications and Gaps

  • Further studies should prioritize in vitro assays for antimicrobial, anti-inflammatory, or analgesic activity.
  • Design Strategies : Substituting the pyrazole core with piperazine or pyridazine groups (as in analogues ) could modulate target selectivity and potency.

Q & A

Q. How can the synthesis of N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, including sulfonylation of the pyrazole core, coupling with acetamide derivatives, and purification. Key steps:
  • Sulfonylation : React 3,4,5-trimethyl-1H-pyrazole with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate .
  • Coupling : Introduce the sulfonyl group to 4-aminophenylacetamide via nucleophilic substitution in anhydrous dichloromethane with triethylamine as a base .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
  • Catalysts : Zeolite (Y-H) and pyridine have been effective in analogous reactions to enhance reaction efficiency .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups on pyrazole, sulfonyl linkage) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ peak at m/z 377.12) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • HPLC : Purity analysis using a C18 column with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., sulfonamide-acetamide hybrids):
  • Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms using fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer : SAR studies require iterative synthesis and testing of derivatives:
  • Variation of Substituents : Modify methyl groups on the pyrazole ring (e.g., 3,4,5-trimethyl vs. 3,5-dimethyl) to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace the sulfonyl group with carbonyl or phosphoryl moieties to evaluate target binding .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites .
  • In Vivo Validation : Select top candidates from in vitro screens for murine models of inflammation or tumor xenografts .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Address discrepancies through:
  • Standardized Assay Conditions : Ensure consistent cell lines, culture media, and compound concentrations (e.g., 1–100 µM range) .
  • Orthogonal Validation : Confirm antimicrobial activity via both agar diffusion and time-kill assays .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to verify direct binding to putative targets (e.g., COX-2) .
  • Meta-Analysis : Compare data with structurally related compounds (e.g., N-phenylacetamide sulphonamides) to identify trends .

Q. What strategies are effective for identifying the compound’s molecular targets?

  • Methodological Answer : Integrate experimental and computational approaches:
  • Proteomics : Perform affinity chromatography with immobilized compound, followed by LC-MS/MS to identify bound proteins .
  • Molecular Docking : Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina; prioritize kinases or GPCRs due to sulfonamide’s prevalence in these inhibitors .
  • CRISPR-Cas9 Knockout : Validate candidate targets by knocking out genes (e.g., PTGS2 for COX-2) and assessing loss of compound efficacy .

Q. How can metabolic stability and toxicity profiles be evaluated preclinically?

  • Methodological Answer :
  • Hepatic Microsomal Assay : Incubate with human liver microsomes (HLMs) to measure half-life (t₁/₂) and identify major metabolites via LC-QTOF .
  • Cytotoxicity Screening : Test on non-cancerous cell lines (e.g., HEK-293) to determine selectivity indices .
  • hERG Channel Inhibition : Patch-clamp assays to assess cardiac toxicity risk .

Data Contradiction Analysis

Q. How to reconcile divergent reports on COX-2 inhibition efficacy among sulfonamide-acetamide derivatives?

  • Methodological Answer : Potential factors include:
  • Assay Variability : Fluorometric vs. colorimetric COX-2 assays may yield differing IC₅₀ values .
  • Compound Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew results; re-test with HPLC-validated samples .
  • Species-Specific Activity : Human vs. murine COX-2 isoform differences .

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